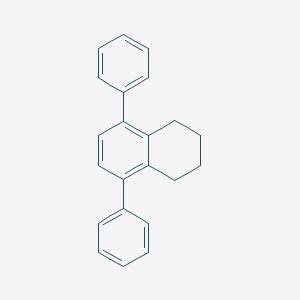
5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of tetrahydronaphthalenes This compound is characterized by the presence of two phenyl groups attached to the naphthalene core, which is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 5,8-diphenylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar hydrogenation processes used in laboratory settings, scaled up for larger production volumes. The choice of catalyst, reaction conditions, and purification methods would be optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diphenylnaphthoquinones.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated diphenyltetrahydronaphthalenes.
Scientific Research Applications
5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The phenyl groups may facilitate binding to hydrophobic pockets in proteins, influencing biological pathways.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene (Tetralin): A simpler derivative without phenyl groups, used as a hydrogen-donor solvent.
5,7-Diphenyl-8-nitro-1,2,3,4-tetrahydronaphthalene: A nitro-substituted derivative with different reactivity and applications.
Uniqueness: 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two phenyl groups, which enhance its chemical reactivity and potential for diverse applications compared to simpler tetrahydronaphthalene derivatives.
Properties
CAS No. |
92760-00-4 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5,8-diphenyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C22H20/c1-3-9-17(10-4-1)19-15-16-20(18-11-5-2-6-12-18)22-14-8-7-13-21(19)22/h1-6,9-12,15-16H,7-8,13-14H2 |
InChI Key |
YBXFKWUNZUWUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















